

Application Notes and Protocols for Fluo-8 in Calcium Imaging Assays

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Compound of Interest

Compound Name: M8-B

Cat. No.: B10772128

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A Note on Nomenclature: The query specified "M8-B." Following a comprehensive search, no calcium imaging probe with this designation was identified. It is highly probable that this was a typographical error and the intended subject was the widely used calcium indicator, Fluo-8. The following application notes and protocols are based on Fluo-8 and its variants.

Introduction to Fluo-8 Calcium Imaging

Calcium ions (Ca^{2+}) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.^{[1][2][3]} The ability to accurately measure intracellular calcium dynamics is crucial for understanding these fundamental biological functions and for the screening of potential therapeutic agents targeting G-protein coupled receptors (GPCRs) and ion channels.^{[2][4]}

Fluo-8 is a fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca^{2+} .^{[1][4]} It is an analog of the well-known Fluo-4 but offers several advantages, including a higher signal intensity and faster dye loading at room temperature.^[1]^[4] These characteristics make Fluo-8 an ideal probe for high-throughput screening (HTS) and other calcium imaging applications in drug discovery and basic research.^[4]

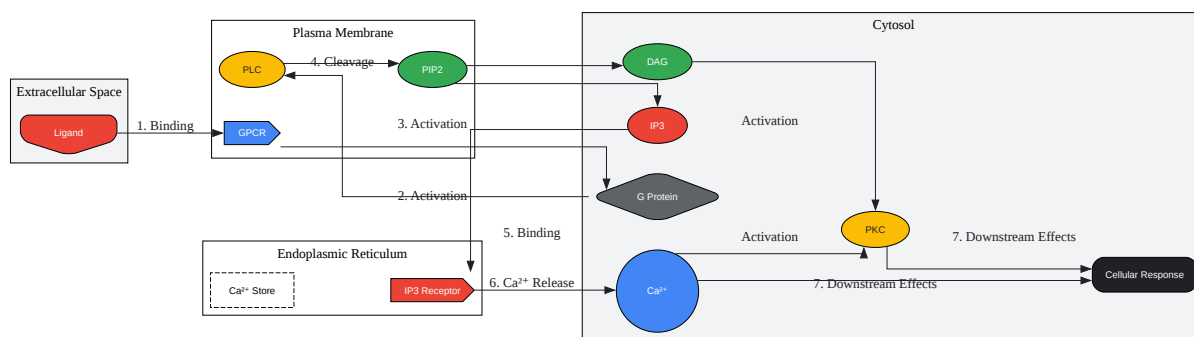
Quantitative Data of Fluo-8

The following table summarizes the key quantitative properties of Fluo-8, providing a basis for experimental design and comparison with other calcium indicators.

Property	Value	Notes
Excitation Wavelength (max)	~490 nm	Compatible with standard 488 nm laser lines. [1]
Emission Wavelength (max)	~514 nm - 525 nm	Emits in the green portion of the spectrum. [1]
Dissociation Constant (Kd)	~389 nM	This value can be influenced by pH, viscosity, and the presence of binding proteins in the cellular environment. [1]
Fluorescence Enhancement	>100 to >200-fold	Significant increase in fluorescence upon binding to calcium, providing a high signal-to-noise ratio. [1] [4]
Brightness Comparison	~2x brighter than Fluo-4 AM	Offers enhanced sensitivity for detecting subtle calcium changes. [1] [4]
	~4x brighter than Fluo-3 AM	

Signaling Pathway Diagram

Calcium signaling is often initiated by the activation of cell surface receptors, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a canonical GPCR signaling pathway leading to intracellular calcium release, a process readily monitored using Fluo-8.

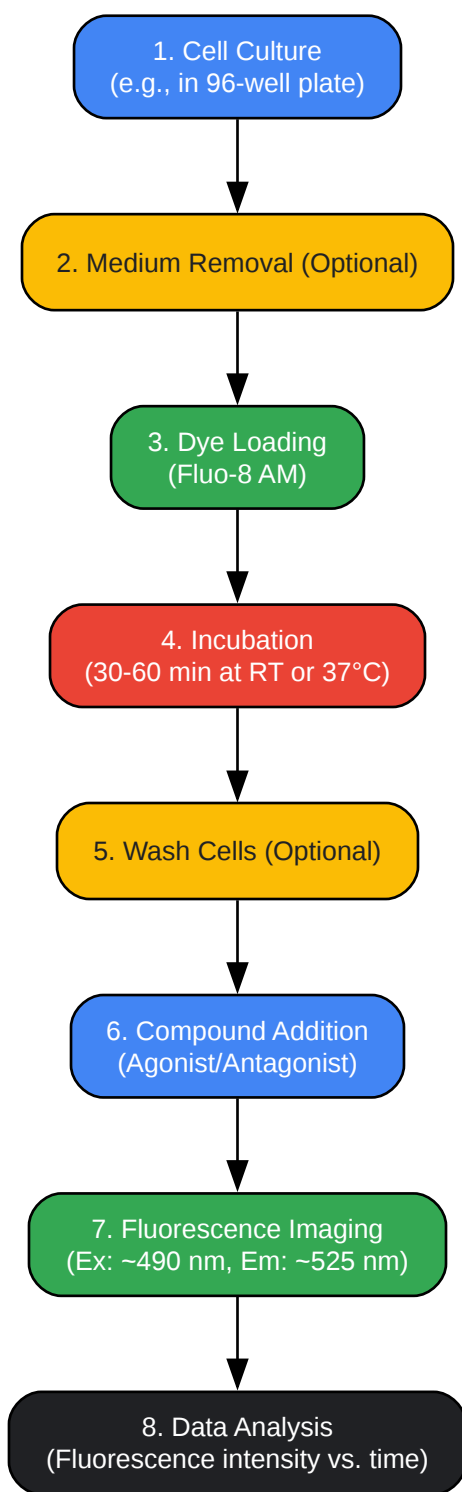


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Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for a calcium imaging assay using Fluo-8, from cell preparation to data analysis.



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Caption: Standard workflow for a Fluo-8 calcium imaging assay.

Detailed Experimental Protocol

This protocol provides a general guideline for performing a calcium imaging assay using Fluo-8 AM in a 96-well microplate format, suitable for high-throughput screening.

Materials

- Cells of interest cultured in a 96-well black-walled, clear-bottom microplate
- Fluo-8 AM (acetoxymethyl ester)
- Anhydrous DMSO
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or buffer of choice
- Agonists, antagonists, or other test compounds
- Fluorescence microplate reader or imaging system with appropriate filters

Protocol Steps

- Cell Preparation:
 - Plate cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
 - Culture cells in their appropriate growth medium until they reach the desired confluency.
- Preparation of Fluo-8 AM Stock Solution:
 - Prepare a stock solution of Fluo-8 AM in anhydrous DMSO. The final concentration will depend on the specific product instructions, but a 1-10 mM stock solution is common.
 - For easier dispersion in aqueous media, a 20% Pluronic® F-127 solution can be prepared in DMSO.
- Preparation of Dye Loading Solution:

- On the day of the experiment, prepare a working solution of Fluo-8 AM in HBSS or your preferred buffer. The final concentration typically ranges from 1 to 10 μM , with 4-5 μM being a common starting point.[\[1\]](#)
- If using Pluronic® F-127, it can be added to the dye loading solution to aid in the dispersal of the AM ester.
- If your cells express organic anion transporters, which can lead to dye leakage, consider adding probenecid (1-2.5 mM) to the loading and assay buffers.[\[1\]](#)
- Cell Loading:
 - Remove the growth medium from the cell plate.[\[4\]](#) This is important to minimize background fluorescence and potential interference from components in the culture medium.[\[4\]](#)
 - Add the Fluo-8 AM dye loading solution to each well.
 - Incubate the plate at room temperature or 37°C for 30 to 60 minutes in the dark.[\[1\]](#)[\[5\]](#) Fluo-8 has the advantage of efficient loading at room temperature.[\[1\]](#)[\[4\]](#)
- Washing (Optional but Recommended):
 - After incubation, gently wash the cells twice with HBSS or your assay buffer to remove excess dye.[\[1\]](#) This step helps to reduce background fluorescence.
 - For "no-wash" assay formats, this step can be omitted.
- Compound Addition and Imaging:
 - Place the plate in a fluorescence microplate reader or imaging system.
 - Set the instrument to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-8.
 - Establish a baseline fluorescence reading for a short period.
 - Add your test compounds (agonists, antagonists, etc.) to the wells.

- Immediately begin recording the fluorescence intensity over time. The temporal resolution of the recording will depend on the kinetics of the expected calcium response.
- Data Analysis:
 - The change in fluorescence intensity over time is indicative of changes in intracellular calcium concentration.
 - Data is often expressed as the change in fluorescence (ΔF) over the initial baseline fluorescence (F_0), or as a ratio (F/F_0).
 - For quantitative measurements of free calcium concentration, the following equation can be used, though it requires calibration with solutions of known calcium concentrations to determine F_{\min} and F_{\max} : $[Ca^{2+}]_{\text{free}} = K_d * [(F - F_{\min}) / (F_{\max} - F)]$ ^[1]

This protocol provides a solid foundation for utilizing Fluo-8 in calcium imaging assays. Optimization of cell type, dye concentration, loading time, and temperature may be necessary to achieve the best results for your specific experimental system.

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